molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Numéro de catalogue B214767
Poids moléculaire: 275.3 g/mol
Clé InChI: ZCZQCKJQIGWLFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of compounds known as benzylpyrroloquinolines and is structurally similar to quinoline-based drugs such as chloroquine and quinine.

Mécanisme D'action

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exerts its antimicrobial activity by inhibiting the activity of ATP synthase, an enzyme involved in the production of ATP in bacterial cells. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine binds to the c-ring of ATP synthase and inhibits its rotation, thereby disrupting the proton motive force necessary for ATP production. This leads to a depletion of ATP in the bacterial cell, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to have a low toxicity profile in vitro and in vivo. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to be metabolized by the cytochrome P450 system and is eliminated primarily through the feces. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to have a long half-life in the body, allowing for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several advantages for use in laboratory experiments. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable tool for studying the mechanisms of drug resistance. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine also has a low toxicity profile, allowing for the use of higher concentrations in experiments. However, the synthesis of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can be challenging and time-consuming, limiting its availability for use in experiments.

Orientations Futures

There are several potential future directions for the use of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine in medicinal chemistry. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has shown promise as a treatment for other bacterial infections such as Staphylococcus aureus and Pseudomonas aeruginosa. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may also be used in combination with other antimicrobial agents to improve treatment outcomes for tuberculosis. Additionally, 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may be modified to improve its pharmacokinetic properties and increase its efficacy against bacterial pathogens.

Applications De Recherche Scientifique

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to be effective against other bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Propriétés

Nom du produit

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Formule moléculaire

C18H17N3

Poids moléculaire

275.3 g/mol

Nom IUPAC

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)

Clé InChI

ZCZQCKJQIGWLFR-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

SMILES canonique

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Pyrroloquinoline compounds were synthesized as follows. The compound 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine was prepared from the cyclization of an amidine derivative, 2-(1-benzyl-pyrrolidin-2-ylideneamino)benzonitrile, which was synthesized by condensing an anthranilonitrile and 1-benzyl-2-pyrrolidione. This compound was then reacted with potassium tert-butoxide or sodium hydride and the corresponding alkyl chloride or acyl chloride (FIG. 6).
[Compound]
Name
amidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The compound 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine (Compound 25) was synthesized by first cooling a solution of Compound 24 (37.6 g, 0.14 mol) and tetrahydrofuran (350 mL) to −35° C. under argon atmosphere and adding a solution of hexane (110 mL) and lithium diisopropylamine-tetrahydrofuran complex (0.35 mol) dropwise. The temperature of the mixture was then gradually raised to −10° C. and ice-water (30 mL) was added dropwise. Organic solvent was evaporated under reduced pressure and the mixture was extracted with chloroform. The combined organic extracts were dried with anhydrous sodium sulfate and condensed under vacuum. The residue was treated with ethanol (15 mL) and crystals precipitated. The precipitate was filtered, washed with cold ethanol and dried under vacuum to yield 14.6 g (39%) of Compound 25 as needles; mp 174-176° C.; IR (KBr): 3411, 3116, 1654, 1502, 1350, 756 cm−1; 1H NMR (DMSO-d6): δ 7.01-7.93 (m, 9H), 6.05 (s, 2H), 4.60 (s, 2H), 3.37 (t, 2H), 2.87 (t, 2H); 13C NMR (CDCl3): δ 162.7, 149.3, 144.8, 138.8, 128.7, 128.2, 128.1, 127.2, 126.2, 121.8, 119.9, 117.6, 100.7, 48.4, 23.3. Anal. Calcd. for C18H17N3(275.35): C, 78.52; H, 6.22; N, 15.26. Found: C, 78.07; H, 6.07; N, 15.08.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
39%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.